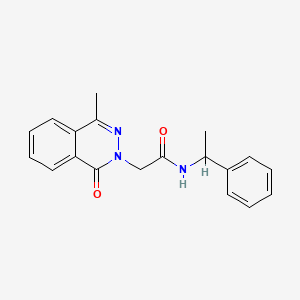![molecular formula C21H28N4O3 B5558222 2-(3-methoxypropyl)-9-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558222.png)
2-(3-methoxypropyl)-9-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,9-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of spirocyclic compounds like the one often involves multi-step reactions, starting from readily available substrates. Methods to synthesize diazaspiro undecane derivatives have been described, where key steps might include Michael addition or cyclocondensation reactions. For example, practical and divergent synthesis methods for substituted 3,9-diazaspiro[5.5]undecanes highlight efficient strategies to introduce various substituents into the spiro framework (Yang et al., 2008).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a spiro linkage connecting a diazacyclic and a cycloalkane ring, often resulting in a rigid structure with defined three-dimensional conformation. Crystal structure analysis provides insights into the stereochemistry and spatial arrangement of the molecule's functional groups. For instance, studies on similar compounds have shown non-planar conformations and highlighted the importance of hydrogen bonding in determining molecular structure (Yuan et al., 2017).
Wissenschaftliche Forschungsanwendungen
Antihypertensive Applications
The compound 2-(3-methoxypropyl)-9-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,9-diazaspiro[5.5]undecan-3-one, although not directly mentioned, is related to a class of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones that have been explored for antihypertensive applications. Research has identified compounds within this class demonstrating significant antihypertensive activity, primarily through peripheral alpha 1-adrenoceptor blockade. This finding suggests potential for compounds with similar structures in treating hypertension (Clark et al., 1983).
Therapeutic Applications in Respiratory Diseases
Compounds structurally related to the given chemical, particularly those classified as 3,9-diazaspiro[5.5]undecane derivatives, have been identified as CCR8 antagonists. These are claimed to be useful in treating chemokine-mediated diseases, especially respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis. This highlights the therapeutic potential of the given compound in the context of respiratory health management (Norman, 2007).
Conversion to Oxime Derivatives
In the realm of chemical transformations, studies have focused on converting ketones of heterocyclic spiro compounds, including diazaspiro[5.5]undecanes, into oxime derivatives. Such transformations are pivotal for synthesizing novel compounds with potential biological activities, indicating the versatility and applicability of these spiro compounds in medicinal chemistry (Rahman et al., 2013).
Chiral Separation and Configuration Determination
Spirocyclic compounds, due to their unique structural characteristics, have garnered attention for their applications in chiral separation and configuration determination. Their utility spans from active pharmaceutical ingredients to catalysts and surface modifiers, underlining their significance in both the pharmaceutical industry and synthetic chemistry (Liang et al., 2008).
Eigenschaften
IUPAC Name |
2-(3-methoxypropyl)-9-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-27-15-5-12-25-16-21(9-8-18(25)26)10-13-24(14-11-21)20-22-19(23-28-20)17-6-3-2-4-7-17/h2-4,6-7H,5,8-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVAAITVEBGYCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2(CCC1=O)CCN(CC2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxypropyl)-9-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,9-diazaspiro[5.5]undecan-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-furyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5558142.png)
![8-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5558149.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide](/img/structure/B5558168.png)
![4-[4-(4-morpholinyl)-1-phthalazinyl]phenol](/img/structure/B5558187.png)

![N-[4-(1-piperidinylcarbonyl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5558192.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5558212.png)
![4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoic acid](/img/structure/B5558218.png)
![6-methyl-2-[(3-methylphenyl)amino]-4-pyrimidinecarboxylic acid](/img/structure/B5558227.png)

![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide](/img/structure/B5558235.png)
![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-phenyl-4-piperidinol](/img/structure/B5558241.png)